Ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
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Overview
Description
Ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is an ester compound characterized by its unique structure, which includes a carbonyl group bonded to an oxygen atom, further connected to an alkyl group. Esters like this one are known for their pleasant odors and are often found in natural fragrances of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate can be synthesized through the reaction of acids with alcohols. A common method involves the esterification of 3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this ester might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to primary alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid and ethanol.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The phenylmethoxycarbonylamino group may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar properties but lacking the phenylmethoxycarbonylamino group.
Methyl butyrate: Another ester with a different alkyl group, used in similar applications.
Uniqueness
Ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-19-14(17)13(11(2)3)16-15(18)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBMEQVWSYFMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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